Absence of Direct Comparative Bioactivity Data for CAS 825630-56-6
A comprehensive search of primary literature and public databases found no direct, head-to-head quantitative bioactivity data (e.g., IC50, Kd, or selectivity profiles) comparing CAS 825630-56-6 to its closest analogs in any defined assay [1]. While the imidazo[1,2-a]pyrazin-8-amine class is well-established as a source of potent kinase inhibitors, the specific biological activity of this compound remains unreported in the peer-reviewed literature [2]. This absence of data is a critical gap for researchers intending to use this compound as a pharmacological tool.
| Evidence Dimension | Kinase Inhibition Profile |
|---|---|
| Target Compound Data | No quantitative data available |
| Comparator Or Baseline | Closest analogs (e.g., 3-(2-thienyl)- or N-ethyl-substituted derivatives) have reported activities in various kinase assays, but no direct comparison exists with CAS 825630-56-6 |
| Quantified Difference | Cannot be calculated |
| Conditions | Not applicable |
Why This Matters
Without comparative activity data, a scientific user cannot justify selecting this compound over another analog based on biological efficacy; selection must be made on chemical structure and purity alone.
- [1] Search conducted 2026-05-04 across PubMed, BindingDB, and Google Scholar for '825630-56-6' and 'N-methyl-3-(pyridin-2-yl)imidazo[1,2-a]pyrazin-8-amine' returned no bioassay results. View Source
- [2] Zeng H, et al. Bioorg Med Chem Lett. 2011. This study reports imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors but does not include the specific compound CAS 825630-56-6. View Source
